
N-(3-fluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as FPYSA, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : A study explored structure-activity relationships of PI3K/mTOR inhibitors, examining various 6,5-heterocycles to improve metabolic stability. While not directly studying N-(3-fluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, this research is relevant as it discusses analogues and chemical modifications that can impact the compound's stability and efficacy (Stec et al., 2011).
Met Kinase Inhibitors : Another study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research provides insights into the design and discovery of new inhibitors, potentially influencing how derivatives of this compound could be utilized in cancer therapy (Schroeder et al., 2009).
Molecular Structure and Docking Studies : A detailed quantum chemical study of a molecule structurally similar to this compound provided insight into molecular structure, hydrogen-bonded interactions, and spectroscopic properties. This research is particularly relevant in understanding the interaction of similar compounds with biological targets (Mary et al., 2020).
Anticancer and Antiproliferative Activities : The modification of similar compounds to this compound was studied to explore their antiproliferative activities against various human cancer cell lines. This research is significant in understanding how structural changes can influence the anticancer potential of these compounds (Wang et al., 2015).
Antimicrobial Activities : Research on compounds with structural similarities to this compound indicated potential antibacterial and antifungal activities. This suggests a potential application of the compound in developing new antimicrobial agents (Badiger et al., 2013).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-14-7-4-8-15(11-14)20-17(23)12-24-18-10-9-16(21-22-18)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJOPWQUZKQZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356395.png)
![1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2356396.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2356397.png)
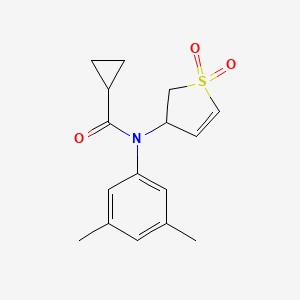
![1-Methyl-3-phenyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356400.png)
![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)
![5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2356403.png)

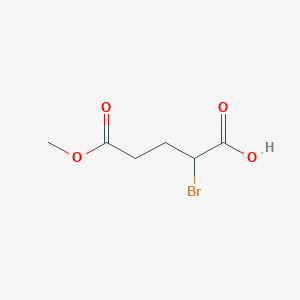
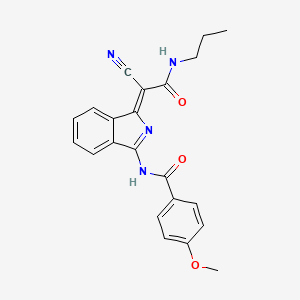
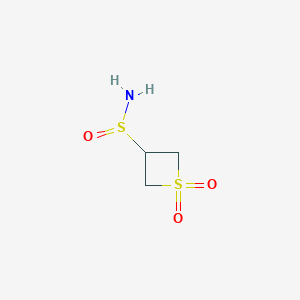
![N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2356412.png)
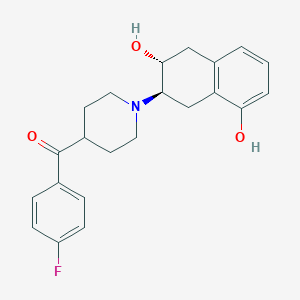
![3-Tert-butyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356416.png)